molecular formula C5H14Cl2N2 B2676010 cis-Cyclopentane-1,2-diamine dihydrochloride CAS No. 310872-08-3

cis-Cyclopentane-1,2-diamine dihydrochloride

Cat. No.: B2676010
CAS No.: 310872-08-3
M. Wt: 173.08
InChI Key: VZCLGIZICFQJBX-QGAATHCOSA-N
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Description

cis-Cyclopentane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of cyclopentane, featuring two amine groups attached to adjacent carbon atoms in a cis configuration. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,2-diamine dihydrochloride can be achieved through a highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This transformation utilizes a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid, with triethylamine as an additive .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often requiring inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclopentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce different amine derivatives .

Scientific Research Applications

cis-Cyclopentane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Cyclopentane-1,2-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions are crucial for its role in catalysis and other chemical processes .

Comparison with Similar Compounds

Uniqueness: cis-Cyclopentane-1,2-diamine dihydrochloride is unique due to its specific cis configuration, which influences its reactivity and interactions in chemical reactions. This configuration makes it particularly useful in stereoselective synthesis and catalysis .

Properties

IUPAC Name

(1R,2S)-cyclopentane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-QGAATHCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310872-08-3
Record name rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride
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